1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate
Description
1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate (CAS: 88064-87-3) is a pyridinium salt characterized by a but-2-enyl substituent at the 1-position of the pyridinium core and phenyl groups at the 2, 4, and 6 positions. The tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar aprotic solvents and stabilizes the cationic pyridinium moiety. This compound is primarily utilized as a reagent in organic synthesis, particularly in vinylation and alkylation reactions, where the butenyl group serves as a transferable vinyl donor . Its synthesis typically involves alkylation of 2,4,6-triphenylpyrylium tetrafluoroborate with a butenylating agent, followed by purification via silica gel chromatography .
Key spectral features include:
Properties
IUPAC Name |
1-[(E)-but-2-enyl]-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N.BF4/c1-2-3-19-28-26(23-15-9-5-10-16-23)20-25(22-13-7-4-8-14-22)21-27(28)24-17-11-6-12-18-24;2-1(3,4)5/h2-18,20-21H,19H2,1H3;/q+1;-1/b3-2+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEJZCSACGWEOE-SQQVDAMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC=CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C/C=C/C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate typically involves the reaction of a pyridine derivative with an appropriate alkylating agent in the presence of tetrafluoroboric acid or its salts. One common method includes the use of a three-neck round-bottom flask under an inert atmosphere, where the pyridine derivative is reacted with but-2-en-1-yl halide in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product. The use of automated systems and real-time monitoring can further enhance the production process.
Chemical Reactions Analysis
Decarboxylative Alkylation Reactions
This compound serves as an electrophilic partner in catalyst-free decarboxylative alkylation reactions with carboxylic acids. Key findings include:
Reaction Mechanism
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Step 1 : Deprotonation of the carboxylic acid (e.g., 2,2,2-triphenylacetic acid) by KHCO₃ forms a carboxylate.
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Step 2 : Ionic decarboxylation generates a nucleophilic carbon anion intermediate.
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Step 3 : The anion attacks the pyridinium salt at the but-2-en-1-yl group, leading to C–N bond cleavage and formation of a terminal olefin with a quaternary carbon center .
Optimized Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DMSO | 84–88 |
| Base | KHCO₃ (1.0 equiv) | 84 |
| Temperature | Room temperature | 84 |
| Reaction Time | 6–48 hours | 51–85 |
Gram-scale synthesis of the terminal olefin product achieved 61% yield under these conditions .
Substituent Effects on Reactivity
| Pyridinium Substituent | Electronic Effect | Yield (%) |
|---|---|---|
| Para-methoxybenzyl | Electron-donating | 80 |
| Para-cyanobenzyl | Electron-withdrawing | 55 |
| 4-Chlorophenyl | Moderate | 80 |
| Heteroaromatic (e.g., thiophene) | Variable | 70–85 |
Steric hindrance from secondary pyridinium salts reduces yields (e.g., 21% for bulky substrates) .
Solvent and Base
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DMSO outperforms MeCN due to superior stabilization of the carboxylate intermediate .
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Inorganic bases (e.g., KHCO₃) are more effective than organic bases (e.g., Et₃N), likely due to improved deprotonation efficiency .
Radical Inhibition Studies
| Inhibitor | Effect on Yield (%) | Mechanistic Insight |
|---|---|---|
| None | 84 | Baseline |
| TEMPO | 21 | Suggests polar (non-radical) pathway |
| BHT/PBN | 80–84 | No radical involvement |
These results confirm a polar ionic mechanism .
Comparative Analysis with Analogous Pyridinium Salts
| Compound | Key Reaction | Yield (%) |
|---|---|---|
| 1-Benzyl-2,4,6-triphenylpyridinium BF₄⁻ | Decarboxylative alkylation | 43–84 |
| 1-(Butan-2-yl)-2,4,6-triphenylpyridinium BF₄⁻ | Substitution reactions | N/A |
| 2,4,6-Triphenyl-1-(propenyl)pyridinium BF₄⁻ | Redox reactions | N/A |
The but-2-en-1-yl derivative exhibits superior performance in alkylation due to its balance of steric and electronic effects .
Limitations and Challenges
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C27H24BF4N
- Molar Mass : 449.3 g/mol
- CAS Number : 88064-87-3
The tetrafluoroborate anion balances the positive charge on the nitrogen atom of the pyridinium ring, allowing it to participate effectively in nucleophilic substitution reactions. The synthesis typically involves the reaction of 2,4,6-triphenylpyridine with butenyl halides under nucleophilic substitution conditions, often facilitated by a suitable base.
Applications in Organic Synthesis
1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is primarily used as a reagent in organic synthesis. Its applications include:
- Alkylation Reactions : The compound acts as an electrophile in alkylation processes, allowing for the formation of complex organic molecules. For example, it can react with carboxylic acids to yield alkylated products through ionic decarboxylation mechanisms.
- Synthesis of Terminal Olefins : In a notable gram-scale reaction with triphenylacetic acid, this compound was utilized to produce terminal olefins with quaternary carbon centers. The reaction mechanism involves generating nucleophilic carbon anions that attack the pyridinium salt.
Case Study 1: Reaction with Carboxylic Acids
In laboratory experiments, this compound was subjected to reactions involving various carboxylic acids. The results indicated that the presence of radical inhibitors influenced the reaction pathways, suggesting a polar character rather than radical pathways. This characteristic is crucial for understanding how the compound behaves under different conditions.
Case Study 2: Synthesis of Complex Organic Molecules
The compound has been employed in synthesizing complex organic molecules where precise control over molecular structure is essential. For instance, its role as an electrophile allows for targeted alkylation at specific sites on organic substrates, which is vital in medicinal chemistry for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium cation can interact with nucleophilic sites on biomolecules, leading to various biological effects. The tetrafluoroborate anion stabilizes the cation and enhances its reactivity in chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridinium tetrafluoroborate salts with varying substituents at the 1-position exhibit distinct physicochemical and reactivity profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Electronic and Steric Effects
- Alkenyl Groups (But-2-en-1-yl) : The electron-deficient pyridinium cation stabilizes the adjacent alkene, making it susceptible to nucleophilic attacks (e.g., in vinylation) .
- Aromatic Substituents (Benzyl) : Resonance stabilization reduces electrophilicity compared to alkenyl derivatives, limiting reactivity in radical pathways but enhancing thermal stability .
- Branched/Alkyl Chains (sec-Butyl, Hexyl) : Linear chains (e.g., hexyl in 4f) improve solubility in organic solvents, while branched groups (sec-butyl) introduce steric effects that moderate reaction rates .
Research Findings and Data
Table 2: Spectral and Physical Properties
Reactivity Trends
- Electrophilicity : Butenyl > Benzyl > Cyclobutyl due to varying resonance and inductive effects.
- Thermal Stability : Benzyl > tert-Butoxycarbonyl > Butenyl (alkene instability) .
Biological Activity
1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate (CAS Number: 88064-87-3) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridinium core with three phenyl groups and a butenyl substituent. Its molecular formula is , with a molecular weight of 449.3 g/mol. The tetrafluoroborate anion contributes to its solubility and stability in various solvents.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against cancer cell lines.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound using various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis via mitochondrial pathway |
| MDA-MB-468 (Triple-Negative) | 12.5 | Inhibits EGFR signaling pathway |
| HeLa (Cervical Cancer) | 20.0 | Disrupts cell cycle progression |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, particularly those that are resistant to conventional therapies.
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels.
- EGFR Inhibition : In triple-negative breast cancer cells, it inhibits the epidermal growth factor receptor (EGFR), leading to reduced proliferation and enhanced sensitivity to other therapeutic agents.
- Cell Cycle Arrest : The compound causes G2/M phase arrest in HeLa cells, which contributes to its antiproliferative effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Case Study 1 : A study involving MCF-7 cells demonstrated that treatment with 15 µM of the compound resulted in a significant decrease in cell viability after 48 hours, suggesting potent anti-cancer properties.
- Case Study 2 : In MDA-MB-468 cells, combination therapy with gefitinib and this compound led to a synergistic effect, enhancing the overall cytotoxicity compared to either agent alone.
Q & A
Q. What are the key steps for synthesizing 1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate?
The compound is synthesized via nucleophilic substitution of 2,4,6-triphenylpyrylium tetrafluoroborate with β-aminoalcohols. For example, reacting the pyrylium salt with optically pure β-aminoalcohols in a polar aprotic solvent (e.g., acetonitrile) under reflux yields the pyridinium salt. Purification involves column chromatography or recrystallization, with yields typically >70% .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR): , , and NMR confirm the aromatic protons, phenyl substituents, and tetrafluoroborate counterion.
- Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak (e.g., [M] at m/z 409.238 for CHBFN) .
- Elemental Analysis: Confirms stoichiometry (C, H, N, B, F) within ±0.3% deviation .
Q. What safety precautions are critical during experimental handling?
The compound is classified under GHS as:
- Acute Toxicity (Oral, Category 4): Use fume hoods and avoid ingestion.
- Skin/Eye Corrosion (Category 1): Wear nitrile gloves, goggles, and lab coats.
- Preventative Measures: Store in airtight containers at 2–8°C, and avoid contact with water (risk of HF release) .
Advanced Research Questions
Q. How can diastereomeric ratios during cyclization reactions be controlled?
Cyclization of the pyridinium salt with aqueous NaOH produces dihydropyridines. The diastereomeric ratio (~1:1) is influenced by steric effects of substituents and reaction kinetics. Optimization includes:
Q. What analytical methods resolve contradictions in reaction yield data?
Discrepancies in yields (e.g., 70–85%) arise from impurities in starting materials or incomplete cyclization. Mitigation strategies:
Q. How does the but-2-en-1-yl group influence photophysical properties?
The conjugated butenyl moiety enhances π-π* transitions, as evidenced by UV-Vis spectroscopy ( ~320 nm). Computational studies (DFT) correlate this with HOMO-LUMO gaps (~3.2 eV), suggesting potential as a fluorescent probe .
Q. What strategies optimize solvent selection for large-scale synthesis?
- Solvent Screening: Test aprotic solvents (CHCl, MeCN) for solubility and reaction efficiency.
- Green Chemistry: Replace CHCl with ethyl acetate (similar polarity, lower toxicity) without compromising yield .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
